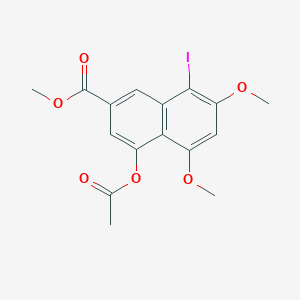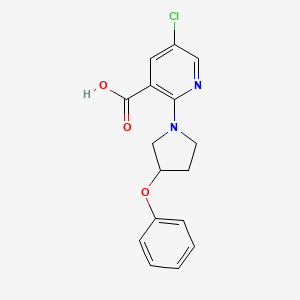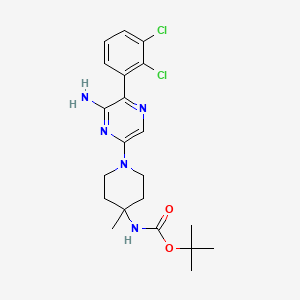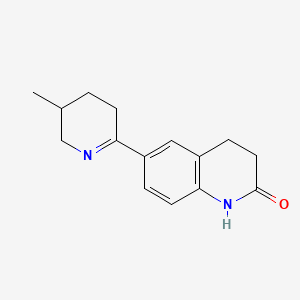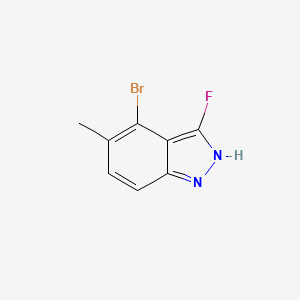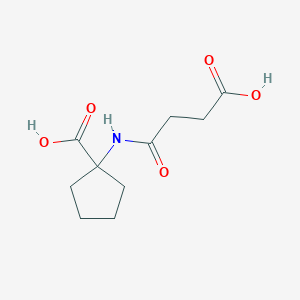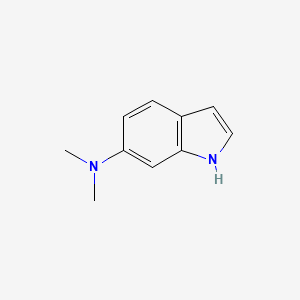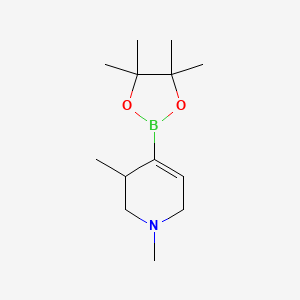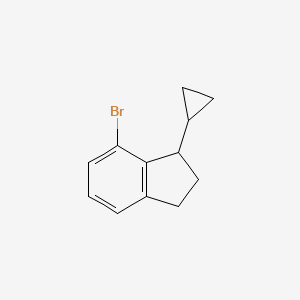
7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C12H13Br. It is a derivative of indene, featuring a bromine atom at the 7th position and a cyclopropyl group at the 1st position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene typically involves the bromination of 1-cyclopropyl-2,3-dihydro-1H-indene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed .
Análisis De Reacciones Químicas
Types of Reactions
7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the removal of the bromine atom or the reduction of the cyclopropyl group
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst
Major Products
Substitution: Products include various substituted indenes depending on the nucleophile used.
Oxidation: Products include indanones or indane carboxylic acids.
Reduction: Products include dehalogenated indenes or reduced cyclopropyl derivatives
Aplicaciones Científicas De Investigación
7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which 7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity and influencing biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
7-bromo-1H-indene: Lacks the cyclopropyl group, making it less sterically hindered.
1-cyclopropyl-2,3-dihydro-1H-indene:
7-bromo-1H-indole: Contains a nitrogen atom in the ring, leading to different chemical properties and biological activities
Uniqueness
7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene is unique due to the presence of both the bromine atom and the cyclopropyl group. This combination imparts distinct steric and electronic properties, making it valuable for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C12H13Br |
|---|---|
Peso molecular |
237.13 g/mol |
Nombre IUPAC |
7-bromo-1-cyclopropyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H13Br/c13-11-3-1-2-9-6-7-10(12(9)11)8-4-5-8/h1-3,8,10H,4-7H2 |
Clave InChI |
LWXOZWRMPIIKGN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2CCC3=C2C(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13923552.png)
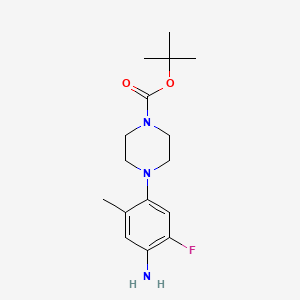
![2-Amino-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13923560.png)
